Product packaging for 4-(4-Nitrophenyl)-2,2'-bipyridine(Cat. No.:CAS No. 477566-94-2)

4-(4-Nitrophenyl)-2,2'-bipyridine

Cat. No.: B14231296
CAS No.: 477566-94-2
M. Wt: 277.28 g/mol
InChI Key: DQAMUCODWQGKPC-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-2,2'-bipyridine is a useful research compound. Its molecular formula is C16H11N3O2 and its molecular weight is 277.28 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11N3O2 B14231296 4-(4-Nitrophenyl)-2,2'-bipyridine CAS No. 477566-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477566-94-2

Molecular Formula

C16H11N3O2

Molecular Weight

277.28 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-pyridin-2-ylpyridine

InChI

InChI=1S/C16H11N3O2/c20-19(21)14-6-4-12(5-7-14)13-8-10-18-16(11-13)15-3-1-2-9-17-15/h1-11H

InChI Key

DQAMUCODWQGKPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Coordination Chemistry and Metallosupramolecular Assemblies

Photophysical Properties of Metal Complexes

Luminescence Enhancement and Quenching Phenomena in Metal Complexes

The luminescence of metal complexes containing bipyridine-type ligands is highly sensitive to the electronic nature of substituents. Generally, these complexes, particularly those of d⁶ metals like Ru(II) and Ir(III), exhibit luminescence originating from metal-to-ligand charge transfer (MLCT) excited states. wikipedia.org The properties of this emission, such as wavelength, lifetime, and quantum yield, are tunable by modifying the ligand structure.

The presence of the electron-withdrawing nitrophenyl group on the bipyridine framework can lead to a quenching of luminescence. This occurs because the nitro group introduces low-energy ligand-centered (π*) orbitals. These orbitals can provide a non-radiative decay pathway for the excited state, competing with the radiative (emissive) decay process. In some systems, photoinduced electron transfer from the excited metal center to the nitro-substituted ligand can occur, which also results in luminescence quenching.

Conversely, luminescence enhancement can be achieved in certain contexts. For instance, incorporating bipyridine ligands into rigid structures, such as metal-organic cages or rotaxanes, can enhance emission by reducing non-radiative decay pathways associated with vibrational motion. sciengine.comrsc.org Furthermore, in multicomponent systems, sensitization of the 4-(4-nitrophenyl)-2,2'-bipyridine-containing complex by another chromophore can lead to enhanced emission from the complex. A study on the hydrolysis of bis(4-nitrophenyl) phosphate (B84403) demonstrated that a Cu(II) bipyridine complex attached to gold nanoparticles exhibited a 1000-fold enhancement in its catalytic activity upon irradiation, a process monitored by the growth of the 4-nitrophenolate (B89219) product. rsc.org

The quenching of ruthenium(II) bipyridine complexes by various molecules has been studied extensively. For example, the quenching of excited states of Ru(II) complexes with sulfonated bipyridine ligands by methyl viologen and copper(II) ions demonstrates that these electron-transfer reactions can be understood using conventional theories of ionic reactions. rsc.org The luminescence decay in the presence of quenchers like Cu(II) can be complex, sometimes showing non-exponential behavior indicative of both static and dynamic quenching mechanisms. rsc.org

Energy Transfer Processes within Multicomponent Systems

Energy transfer between chromophores is a fundamental process in photochemistry and is critical for applications in light-harvesting and sensing. Förster Resonance Energy Transfer (FRET) is a non-radiative, through-space mechanism that depends on the distance between a donor and an acceptor (inversely proportional to the sixth power of the distance) and the spectral overlap between the donor's emission and the acceptor's absorption. wikipedia.orgnih.gov

In multicomponent assemblies containing this compound metal complexes, this ligand can act as either an energy donor or acceptor, or it can mediate energy transfer between other components. If the metal complex is luminescent, it can serve as a donor to a suitable acceptor molecule. nih.gov Conversely, the nitro-substituted ligand possesses low-lying absorption bands which could allow it to function as an energy acceptor, quenching the emission of a donor chromophore.

Studies on polynuclear metal assemblies have provided a quantitative understanding of these processes. In systems where a luminescent donor (like a Re(I)-bipyridine complex) is linked to an acceptor (like an Fe(III) center), energy transfer is often the dominant quenching pathway if electron transfer is thermodynamically unfavorable. nih.gov The rate of this energy transfer can be precisely calculated using Förster theory by considering the spectral overlap and the spatial orientation of the donor and acceptor units. The ability to systematically modify the bipyridyl ligand, for instance by introducing a nitrophenyl group, allows for the fine-tuning of the donor's emission energy and thus the spectral overlap, providing a mechanism to control the efficiency of energy transfer. nih.gov

Electrochemical Properties of Metal Complexes

The electrochemical behavior of coordination compounds provides insight into their electronic structure and potential for use in redox-based applications. Bipyridine complexes are well-known for their rich electrochemistry. wikipedia.org

Metal-Centered and Ligand-Centered Redox Events in Coordination Compounds

Coordination complexes with this compound can undergo both metal-centered and ligand-centered redox processes. wikipedia.orgmdpi.com The distinction between these events is crucial for understanding the electronic distribution within the molecule.

Metal-Centered Redox: These events involve a change in the oxidation state of the central metal ion (e.g., Ru(II)/Ru(III) or Cu(I)/Cu(II)). The potential at which these processes occur is sensitive to the donor strength of the coordinated ligands.

Ligand-Centered Redox: The 2,2'-bipyridine (B1663995) ligand itself is redox-active and can accept electrons into its low-lying π* orbitals to form a radical anion (bipy⁻) and a dianion (bipy²⁻). nih.gov The 4-(4-nitrophenyl) substituent introduces an additional, easily accessible redox-active site. The nitro group (–NO₂) is well-known for its ability to be electrochemically reduced in one-electron steps, first to a radical anion (–NO₂⁻) and then further.

In a metal complex of this compound, the first reduction event is typically localized on the ligand, specifically on the nitrophenyl moiety, due to its high electron affinity. This is a clear example of a ligand-centered redox process. Subsequent reductions may involve the bipyridine ring or the metal center, depending on their relative redox potentials. In many cases, the redox processes are reversible one-electron reactions, which can be clearly observed using techniques like cyclic voltammetry. wikipedia.orgnih.gov

General Redox Potentials for Bipyridine-type Complexes
Complex TypeRedox ProcessTypical Potential Range (vs. Fc/Fc⁺)Nature of Event
[Ru(bipy)₃]²⁺Ru(II) → Ru(III)~ +1.3 VMetal-Centered Oxidation
[Ru(bipy)₃]²⁺bipy → bipy⁻-1.3 to -1.8 VLigand-Centered Reduction
Complex with nitrophenyl-bipy-NO₂ → -NO₂⁻Less negative than bipy reductionLigand-Centered Reduction

Electron Transfer Kinetics within Coordination Spheres

The kinetics of electron transfer are fundamental to the function of redox-active molecules. youtube.com In coordination compounds, electron transfer can occur between the metal complex and an external species (intermolecular) or between different parts of a multicomponent assembly (intramolecular).

The rate of electron transfer is influenced by several factors, including the distance between the donor and acceptor, the reorganization energy, and the driving force (the difference in redox potentials). For complexes of this compound, the presence of the nitro group can significantly impact kinetics.

Studies on the quenching of excited-state ruthenium complexes by electron acceptors like methyl viologen have shown that the rates of these reactions can be understood through established theories of ionic interactions. rsc.org The kinetics of quenching can sometimes reveal complex mechanisms, such as the formation of precursor complexes before the electron transfer event. For instance, the reaction of some ruthenium bipyridine complexes with copper(II) ions shows unusual temperature dependence, suggesting parallel inner-sphere (where the quencher binds directly to the complex) and outer-sphere (through-space) quenching mechanisms. rsc.org

Supramolecular Architectures Based on Metal-Ligand Coordination

The directional nature of metal-ligand bonds makes this compound an excellent building block for the self-assembly of complex, well-defined supramolecular structures. nih.gov The bidentate chelating unit directs the formation of specific angles at the metal center (e.g., 90° in square-planar Pd(II) or Pt(II) complexes), which can be propagated into larger architectures. nih.gov

Self-Assembly of Cages, Helices, and Macrocycles

By combining ditopic ligands like this compound with appropriate metal ions, a variety of discrete, large-scale structures can be formed through coordination-driven self-assembly.

Macrocycles: The reaction of linear, ditopic bipyridine-based ligands with metal ions that enforce a sharp angle, such as square-planar Pd(II) or Pt(II), can lead to the formation of closed, two-dimensional macrocycles of varying sizes (e.g., squares, triangles). nih.gov

Cages: If tritopic or more complex ligands are used, or if the metal precursor provides specific geometry, three-dimensional structures like cages or prisms can be assembled. These cages often possess an internal cavity capable of encapsulating guest molecules, leading to applications in sensing, catalysis, and separations. sciengine.comchemrxiv.org

Helices: The inherent chirality of the octahedral coordination environment in tris-bipyridyl complexes can be used to generate helical structures. When bipyridine units are linked together in a specific way, their coordination to metal ions like Cu(I) can induce the formation of double- or triple-stranded helicates.

Intermolecular Interactions and Self-Sorting Phenomena in Metallosupramolecular Systems

The deliberate design and synthesis of complex, functional metallosupramolecular architectures rely on a nuanced understanding and application of non-covalent intermolecular interactions. In the context of systems incorporating the ligand this compound, these interactions are the driving forces behind the spontaneous and precise assembly of intricate structures from their constituent molecular components. This section explores the key intermolecular forces at play and the resultant self-sorting phenomena observed in metallosupramolecular systems, with a focus on the structural motifs facilitated by the unique electronic and steric characteristics of this compound.

In metallosupramolecular systems, the interplay of these non-covalent forces can lead to a phenomenon known as self-sorting, where specific molecular components in a complex mixture recognize and selectively assemble with their intended partners. This process is crucial for the bottom-up construction of sophisticated chemical systems with a high degree of order and functionality. The structural information encoded within the ligands and metal centers dictates the outcome of the self-assembly process, leading to the formation of discrete, well-defined architectures.

Intermolecular Interactions

The crystal engineering of coordination polymers and supramolecular networks is heavily reliant on the predictable nature of intermolecular forces. For ligands of the bipyridine family, hydrogen bonding and π-π stacking are particularly significant.

Hydrogen Bonding:

While this compound itself does not possess strong hydrogen bond donors, the nitrogen atoms of the bipyridine moiety can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as solvents or co-formers with hydroxyl or amino groups, hydrogen bonds can play a crucial role in directing the assembly of the supramolecular architecture. For instance, in co-crystals of the related 4,4'-bipyridine (B149096) with 4-nitrophenol (B140041), a hydrogen-bonding interaction is observed between the nitrogen atoms of the bipyridine and the hydroxyl group of the nitrophenol, leading to the formation of trimolecular units. nih.gov The nitro group on the this compound ligand can also participate in weaker C-H···O hydrogen bonds, further stabilizing the crystal packing.

The following table summarizes representative hydrogen bond interactions observed in related bipyridine systems, which can be extrapolated to predict the behavior of this compound in similar environments.

Donor (D)Acceptor (A)D-H···A Distance (Å)SystemReference
O-HN (pyridine)~1.844,4'-bipyridine & 4-nitrophenol co-crystal nih.gov
C-HO (nitro)VariableGeneral observation in nitro-containing compounds researchgate.net
O-HN (pyridine)1.61Cinnamic acid & 4,4'-bipyridine co-crystal researchgate.net

π-π Stacking Interactions:

The aromatic rings of the bipyridine core and the nitrophenyl substituent in this compound are prime candidates for π-π stacking interactions. libretexts.org These interactions, arising from the electrostatic and dispersive forces between the π-electron clouds of adjacent aromatic rings, are a major contributor to the stability of the crystal lattice in many organic and metal-organic compounds. nih.govnih.gov The presence of the electron-withdrawing nitro group can influence the nature of these interactions, potentially leading to favorable π-π stacking with electron-rich aromatic systems. In the solid state, an overlapped arrangement of parallel pyridine (B92270) rings in neighboring molecules is often observed, with centroid-centroid distances indicative of significant stacking interactions. nih.gov

The table below provides examples of π-π stacking distances found in related bipyridine structures, illustrating the typical range for these interactions.

Interacting RingsCentroid-Centroid Distance (Å)SystemReference
Pyridine - Pyridine~3.834,4'-bipyridine & 4-nitrophenol co-crystal nih.gov
Pyridine - Pyridine~3.674,4'-dimethoxy-2,2'-bipyridine nih.gov
Phenanthroline - Phenanthroline~3.48Zn(II) complex with 1,10-phenanthroline nih.gov

Self-Sorting Phenomena

Self-sorting in multicomponent systems is a testament to the high degree of information encoded in the molecular precursors. In the realm of metallosupramolecular chemistry, this phenomenon allows for the programmed assembly of complex architectures from a mixture of different ligands and metal ions. The distinct coordination preferences of the metal centers and the specific binding motifs of the ligands, including this compound, are the primary drivers of this selective assembly.

The introduction of different functional groups onto the ligand framework can dramatically influence the self-sorting behavior. For example, studies on isostructural ligands with nitrile and isonitrile binding motifs have shown that subtle changes in the coordinating group can lead to the formation of entirely different metallosupramolecular aggregates, such as dinuclear rhombs versus trinuclear triangles. d-nb.info This highlights the sensitivity of the self-assembly process to the electronic and steric properties of the ligands.

In the case of this compound, the presence of the nitro group can be exploited to introduce additional recognition sites, potentially leading to more complex and hierarchical self-sorting behavior. The interplay between metal-ligand coordination, hydrogen bonding, and π-π stacking interactions will ultimately determine the final, thermodynamically favored supramolecular structure. While specific studies on the self-sorting of this compound are not extensively detailed in the provided search results, the principles derived from related systems strongly suggest its potential as a versatile building block in the construction of intricate, self-assembled metallosupramolecular systems.

Significance of Nitrophenyl Substituents in Molecular Design

The incorporation of a nitrophenyl group onto a molecular scaffold, as seen in 4-(4-Nitrophenyl)-2,2'-bipyridine, is a deliberate design choice driven by the potent electronic effects of the nitro (-NO₂) group. The nitro group is a strong electron-withdrawing group, a property that significantly influences the electronic structure and reactivity of the parent molecule.

This electron-withdrawing nature can enhance the catalytic activity of metal complexes by modifying the electron density at the metal center. For instance, copper(II) bipyridine complexes have been shown to catalyze the hydrolysis of bis(4-nitrophenyl) phosphate (B84403), a reaction that can be further enhanced when the complex is anchored to nanoparticles and photo-irradiated. rsc.org Furthermore, the nitro group can play a crucial role in sensing applications. The detection of hazardous and explosive nitro-aromatic compounds is a significant area of research, and the electronic properties of the nitrophenyl moiety are often exploited in the design of fluorescent sensors.

Overview of Research Trajectories for Functionalized Aromatic Bipyridines

Strategies for Regioselective Functionalization of the Bipyridine Core

Achieving regioselective substitution at the 4-position of the 2,2'-bipyridine (B1663995) skeleton is a critical challenge in the synthesis of the target molecule. Direct functionalization of the parent 2,2'-bipyridine often leads to mixtures of isomers. Therefore, more controlled, multi-step strategies are typically employed.

One effective approach involves the synthesis of a 4-substituted pyridine derivative first, which is then used to construct the bipyridine framework. For instance, a 2-halo-4-substituted pyridine can be coupled with a 2-pyridyl organometallic reagent. The Kröhnke pyridine synthesis is another versatile method for creating substituted pyridines that can be elaborated into bipyridines. gctlc.orgresearchgate.net

Alternatively, metal-catalyzed C-H activation and functionalization offer a more direct route. While iridium-catalyzed C-H borylation often favors functionalization based on steric hindrance, specific directing groups or ligand designs can control regioselectivity. acs.org For instance, the use of specialized ligands in iridium-catalyzed borylation has been shown to direct functionalization to the meta position of certain aromatic substrates, a principle that can be adapted to control substitution on pyridine rings. acs.org

Homocoupling reactions of 4-substituted pyridines, such as nickel-catalyzed electroreductive homocoupling of 4-bromopyridines, can also yield symmetrical 4,4'-disubstituted-2,2'-bipyridines, although this approach is less direct for creating unsymmetrically substituted products like the target compound. mdpi.com

Synthesis of the 4-(4-Nitrophenyl) Moiety and its Precursors

The 4-(4-nitrophenyl) portion of the molecule is introduced using a precursor suitable for cross-coupling reactions. The most common precursor is 4-nitrophenylboronic acid, which is readily prepared from 4-bromonitrobenzene or 4-chloronitrobenzene. This boronic acid is a stable, crystalline solid that is highly effective in Suzuki-Miyaura coupling reactions. fujifilm.comwikipedia.org

Other potential precursors include organozinc reagents (for Negishi coupling), organotin reagents (for Stille coupling), and Grignard reagents. mdpi.comnih.govorgsyn.org For example, 4-nitrophenylzinc halide can be prepared from 4-halonitrobenzene and activated zinc, offering a reactive partner for coupling with a halobipyridine. orgsyn.org However, the high reactivity of organozinc and Grignard reagents can sometimes be incompatible with the nitro functional group, making boronic acids a more popular choice due to their stability and functional group tolerance. orgsyn.orgharvard.edu

Precursor TypeStarting MaterialTypical Synthesis MethodCoupling Reaction
Boronic Acid4-BromonitrobenzeneLithiation followed by reaction with a trialkyl borateSuzuki-Miyaura
Organozinc Halide4-IodonitrobenzeneDirect reaction with activated zincNegishi
Organotin4-BromonitrobenzeneReaction with hexaalkylditin in the presence of a palladium catalystStille
Aryl Halide4-BromonitrobenzeneUsed directly with a bipyridyl-boronic acidSuzuki-Miyaura

Cross-Coupling Approaches for Bipyridine-Nitrophenyl Linkage Formation

The formation of the C-C bond between the bipyridine core and the nitrophenyl ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is the most widely utilized method for this purpose due to its mild reaction conditions, high functional group tolerance (including the nitro group), and the commercial availability and stability of the required boronic acids. mdpi.comwikipedia.orgacs.org

The general scheme involves the reaction of a 4-halo-2,2'-bipyridine (where halo is typically Br or I) with 4-nitrophenylboronic acid in the presence of a palladium catalyst and a base. wikipedia.orgharvard.edu

Suzuki-Miyaura Coupling Example:

Reactants: 4-Bromo-2,2'-bipyridine and 4-Nitrophenylboronic acid

Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃) organic-chemistry.org

Base: Na₂CO₃, K₂CO₃, or K₃PO₄ fujifilm.com

Solvent: Toluene/water, DMF, or dioxane

Other cross-coupling methods like the Negishi and Stille reactions are also effective. mdpi.comnih.gov The Negishi coupling, which uses a pyridyl zinc halide and a nitrophenyl halide, is known for its high yields and tolerance of various functional groups. orgsyn.org The Stille coupling employs an organotin reagent, but its use is often limited by the high toxicity of the tin compounds. mdpi.com

Coupling ReactionBipyridine ReagentNitrophenyl ReagentKey AdvantagesKey Disadvantages
Suzuki-Miyaura 4-Halo-2,2'-bipyridine4-Nitrophenylboronic acidMild conditions, low toxicity of byproducts, high functional group tolerance. acs.orgPotential for deboronation of the boronic acid under basic conditions. acs.org
Negishi 4-Halo-2,2'-bipyridine4-Nitrophenylzinc halideHigh yields, excellent functional group tolerance. orgsyn.orgOrganozinc reagents are moisture-sensitive.
Stille 4-Halo-2,2'-bipyridine4-NitrophenyltrialkylstannaneTolerant of many functional groups.High toxicity of organotin reagents and byproducts. mdpi.com

Post-Synthetic Modification and Derivatization for Analogue Generation

Once this compound is synthesized, it can serve as a platform for generating a variety of analogues through post-synthetic modification (PSM). rsc.orgnih.gov The most significant and versatile modification is the reduction of the nitro group to an amine, yielding 4-(4-aminophenyl)-2,2'-bipyridine. This transformation opens up a vast chemical space for further derivatization.

The reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like tin(II) chloride (SnCl₂) or sodium dithionite. The resulting primary amine is a versatile functional handle that can undergo numerous reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, -halogens).

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

These modifications allow for the fine-tuning of the molecule's electronic and steric properties, which is crucial for applications in materials science and catalysis. This strategy is analogous to the PSM techniques used to functionalize metal-organic frameworks (MOFs) that incorporate bipyridine linkers. nih.govlabxing.com

Green Chemistry Approaches in Synthetic Route Development

The principles of green chemistry are increasingly being applied to the synthesis of bipyridine derivatives to minimize environmental impact. researchgate.net Key strategies include the use of solventless reactions, alternative energy sources like microwaves, and safer catalytic systems.

For the cross-coupling step, advancements have been made in developing water-soluble ligands and catalysts that allow the Suzuki-Miyaura reaction to be performed in aqueous media, reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate Suzuki coupling reactions, often leading to higher yields in shorter reaction times and sometimes even without a transition metal catalyst, using only a phase-transfer catalyst. fujifilm.com

Solventless reaction methodologies have been successfully applied to the synthesis of substituted pyridines, which are key intermediates. gctlc.orgacs.org For example, solvent-free aldol (B89426) condensations and Michael additions are used in the Kröhnke pyridine synthesis, addressing key principles of green chemistry by avoiding hazardous solvents and reducing waste. gctlc.orgresearchgate.net

Theoretical Elucidation of Electronic Transitions and Molecular Orbitals

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide valuable insights into the electronic landscape of this compound. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the bipyridine unit, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the nitrophenyl group. This spatial separation of the HOMO and LUMO is a hallmark of intramolecular charge transfer (ICT) compounds.

The electronic transitions in this molecule are of significant interest. The lowest energy absorption band is generally assigned to an ICT transition from the bipyridine moiety to the nitrophenyl group. Studies on related nitro-substituted bipyridines have shown that the LUMO is largely localized on the NO2-pyridyl moiety. nih.gov This localization is a key factor in determining the charge transfer characteristics of the molecule.

Photophysical Characterization: Excited State Dynamics and Energy Transfer Mechanisms

The photophysical properties of this compound are complex and influenced by its environment. The relaxation pathways of the excited state are a subject of ongoing research and are critical for understanding its potential applications.

The absorption spectrum of this compound is characterized by intense bands in the ultraviolet and visible regions. The lowest energy absorption band, corresponding to the ICT transition, is sensitive to solvent polarity. In many similar compounds, the fluorescence emission is significantly quenched due to efficient non-radiative decay pathways. For instance, in related 4-(nitrophenyl)-1,4-dihydropyridines, the fluorescence is completely quenched due to electron transfer to the nitrobenzene (B124822) moiety. nih.gov

PropertyValueSolvent
Absorption Maximum (λ_abs)~350 nmGeneral observation for similar compounds researchgate.net
Emission Maximum (λ_em_)Not typically observed due to quenching

The luminescence quantum yield of this compound is generally very low. This is attributed to the efficient deactivation of the excited state through non-radiative pathways, a common feature in molecules with low-lying ICT states. The excited-state lifetime is consequently very short. The environment, particularly solvent polarity, can influence these properties. For example, the excited state of some bipyridyl-based dyes is more stabilized in polar solvents like THF compared to nonpolar solvents like toluene. nih.gov

ParameterValueConditions
Fluorescence Quantum Yield (Φ_f)Very lowGenerally observed
Excited State Lifetime (τ)ShortGenerally observed

Intersystem crossing (ISC), a transition from a singlet excited state to a triplet state, and internal conversion (IC), a non-radiative transition between states of the same spin multiplicity, are crucial deactivation pathways. wikipedia.org For molecules like this compound, the presence of the nitro group can enhance ISC rates. nih.gov Theoretical simulations on similar nitrophenol compounds have shown that ultrafast ISC can occur on the femtosecond timescale. rsc.org The dominant relaxation pathway is often from the first excited singlet state (S1) to a triplet state (T2). rsc.org The efficiency of these non-radiative processes contributes to the low fluorescence quantum yield.

Electrochemical Behavior: Redox Potentials and Charge Transfer Processes

The electrochemical properties of this compound are defined by the redox activity of its constituent parts. The bipyridine unit can be oxidized, while the nitrophenyl group is susceptible to reduction.

Cyclic voltammetry studies reveal the redox potentials associated with the molecule. The reduction of the nitro group is a prominent cathodic process. Studies on related nitro-substituted bipyridines have shown that the first reduction is localized on the nitrophenyl moiety. nih.gov The oxidation of the bipyridine core occurs at anodic potentials. The specific potentials are influenced by the solvent and the supporting electrolyte. In some bipyridine-based systems, multiple reversible redox events can be observed, leading to the formation of radical cations and dications. nih.gov

ProcessPotential (vs. reference)Notes
Reduction (NO₂)CathodicLocalized on the nitrophenyl group nih.gov
Oxidation (Bipyridine)AnodicInvolves the bipyridine core

Influence of Molecular Structure and Environment on Redox Potentials

The redox potentials of bipyridine-based compounds are intrinsically linked to their molecular structure and the surrounding chemical environment. In this compound, the presence of the 4-nitrophenyl substituent significantly modulates the electronic properties of the bipyridine core.

Molecular Structure Effects: The nitrophenyl group is a potent electron-withdrawing group. This characteristic has a profound impact on the redox potentials of the molecule. The introduction of such a group is expected to make the reduction of the bipyridine moiety more favorable (less negative potential) and its oxidation more difficult (more positive potential). Studies on related aryl-substituted polypyridine complexes have established a clear correlation between the Hammett parameters of the substituents and the resulting redox potentials. nih.gov Electron-withdrawing substituents stabilize the Lowest Unoccupied Molecular Orbital (LUMO) of the bipyridine ligand, facilitating its reduction. Conversely, they destabilize the Highest Occupied Molecular Orbital (HOMO), making oxidation more challenging. For instance, in a series of bis(imino)pyridine cobalt complexes, substituents on the N-aryl groups created a reversible Co(II)/Co(III) oxidation potential range spanning nearly 750 mV. rsc.org This demonstrates the powerful tuning effect of substituents, a principle that applies directly to the nitrophenyl group in this compound.

Environmental Effects: The solvent environment plays a crucial role in determining the redox potentials. Solvent polarity can significantly influence the stability of the charged species formed during redox processes. For cobalt complexes with bis(imino)pyridine ligands, the equilibrium between different species in solution was found to be heavily influenced by solvent polarity. rsc.org In nonpolar solvents like dichloromethane, disproportionation was suppressed, whereas in highly polar solvents like acetonitrile (B52724), charged products were preferentially oxidized. rsc.org For the CO2 reduction reaction, replacing water with an organic solvent like acetonitrile can alter reaction pathways by changing proton availability and inhibiting side reactions. nih.gov It is therefore expected that the redox potentials of this compound will show a marked dependence on the solvent used for the measurement, with polar solvents potentially stabilizing charged intermediates and shifting the measured potentials.

The following table illustrates the principles of how substituents and solvents can alter the redox potentials of bipyridine-type compounds, based on data for related structures.

Compound/SystemSubstituent (R)SolventRedox ProcessPotential (V)Reference
(NNN)CoCl2-N(CH3)2 (electron-donating)AcetonitrileCo(II)/Co(III)~ -0.1 rsc.org
(NNN)CoCl2-HAcetonitrileCo(II)/Co(III)~ +0.25 rsc.org
(NNN)CoCl2-CN (electron-withdrawing)AcetonitrileCo(II)/Co(III)~ +0.6 rsc.org
4,4'-Bipyridinium derivative3-SulfonatopropylAqueousFirst Reduction-0.57 frontiersin.org
2,2'-Bipyridinium derivative3-SulfonatopropylAqueousFirst Reduction-0.75 frontiersin.org

Vibrational Spectroscopy for Conformational and Electronic Structure Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful, non-destructive tool for probing the molecular structure of this compound. youtube.comyoutube.com It provides detailed information on the molecule's conformation and the electronic distribution within its constituent parts.

Conformational Analysis: The 2,2'-bipyridine unit can exist in two principal planar conformations: trans and cis. In the solid crystalline state and in solution, the trans conformation is typically more stable. nipne.ro However, upon coordination to a metal ion or through interaction with surfaces or specific solvent environments, a transition to the cis conformation can occur. nipne.rorsc.org This conformational change is readily detectable by vibrational spectroscopy. For example, studies on the adsorption of 2,2'-bipyridine on various metal oxides showed that physisorbed molecules retained a trans symmetry, while hydrogen-bonded and chemisorbed species adopted a cis symmetry. rsc.org The specific vibrational modes of the bipyridine rings are sensitive to this geometric rearrangement, allowing for the determination of the dominant conformation in a given state. rsc.orgnih.gov

Electronic Structure Analysis: The vibrational spectrum of this compound is a composite of the vibrational modes of its three key components: the 2,2'-bipyridine core, the interconnecting phenyl ring, and the nitro (-NO2) group.

2,2'-Bipyridine Modes: The bipyridine rings exhibit characteristic stretching vibrations (ν(C=C) and ν(C=N)) in the 1400-1600 cm⁻¹ region. Ring "breathing" modes and C-H in-plane and out-of-plane bending vibrations appear at lower frequencies. nipne.rorsc.org

Nitrophenyl Modes: The nitro group provides strong and easily identifiable vibrational signatures. The asymmetric (ν_as(NO₂)) and symmetric (ν_s(NO₂)) stretching vibrations are typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. nih.govnih.gov The presence of the electron-withdrawing nitro group influences the electronic distribution across the entire molecule, which can cause subtle shifts in the vibrational frequencies of the bipyridine and phenyl rings compared to their unsubstituted parent compounds. nih.gov

Phenyl Modes: The central phenyl ring will have its own set of C-C stretching and C-H bending vibrations, which may overlap with those of the bipyridine rings. scirp.org

The following table summarizes the expected characteristic vibrational frequencies for the functional components of this compound, based on literature values for related molecules.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
Nitro Group (-NO₂)Asymmetric Stretch1500 - 1570 nih.govnih.gov
Nitro Group (-NO₂)Symmetric Stretch1300 - 1370 nih.govnih.gov
Bipyridine/Phenyl RingsC=C / C=N Stretch1400 - 1610 nipne.rorsc.org
Bipyridine RingRing Breathing Mode~1000 nipne.ro
Bipyridine/Phenyl RingsC-H In-plane Bend1000 - 1300 scirp.org
Bipyridine/Phenyl RingsC-H Out-of-plane Bend700 - 900 scirp.org

This compound: A Comprehensive Examination of its Coordination Chemistry and Photophysical Properties

The chemical compound this compound is a substituted bipyridine ligand that has garnered significant interest in the field of coordination chemistry. Its unique electronic and structural characteristics, arising from the combination of the electron-withdrawing nitro group and the versatile bipyridine moiety, make it a valuable component in the design of novel metal complexes with tailored properties. This article delves into the coordination chemistry of this compound, exploring its ligand design principles, the synthesis and characterization of its metal complexes, and their intriguing photophysical behaviors.

Applications in Functional Materials and Devices

Integration in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

While specific research on the direct integration of 4-(4-Nitrophenyl)-2,2'-bipyridine into OLED and OPV devices is limited, the fundamental properties of its constituent parts suggest potential roles. The 2,2'-bipyridine (B1663995) scaffold is a well-established component in the design of materials for organic electronics, often utilized in the form of metal complexes. These complexes can exhibit intense luminescence and favorable redox properties, which are crucial for applications in OLEDs and OPVs.

In the context of organic electronic devices, materials with suitable energy levels are required to facilitate the injection and transport of charge carriers (electrons and holes). The electron-deficient nature of the nitrophenyl group in this compound suggests its potential as an electron-accepting material. This characteristic is vital for n-type semiconductors used in electron transport layers (ETLs) of OLEDs and as acceptor materials in the active layer of OPVs. However, detailed studies quantifying the electron mobility and energy levels (LUMO/HOMO) specifically for this compound are not extensively documented in publicly available literature.

The bipyridine unit is a cornerstone of many luminescent metal complexes, particularly with ruthenium and iridium, which are known for their use as phosphorescent emitters in OLEDs. The introduction of a nitrophenyl substituent can modulate the photophysical properties of such complexes. The nitro group, being strongly electron-withdrawing, can influence the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are responsible for the luminescence. rsc.orgresearchgate.net This can lead to shifts in emission color and changes in quantum yield.

For instance, studies on platinum complexes with nitro-substituted bipyridines have shown that the nitro group significantly affects the low-lying acceptor molecular orbitals involved in charge transfer transitions. rsc.orgresearchgate.net The localization of the LUMO on the NO2-pyridyl moiety is a key feature. rsc.orgresearchgate.net In the context of OPVs, the electron-accepting nature of the nitrophenyl group could make this ligand, or its complexes, suitable for use as an acceptor material when paired with an appropriate donor. The photochemistry of related compounds, such as 4-(2-nitrophenyl)-1,4-dihydropyridines, involves electron transfer from a donor part of the molecule to the nitrobenzene (B124822) moiety, highlighting the electron-accepting potential. nih.gov

Role in Chemical Sensing and Biosensing Platforms

The bipyridine unit is a versatile chelating agent, capable of binding to a wide array of metal ions. This property is often harnessed in the design of chemical sensors. The introduction of a chromophoric or fluorophoric group, such as the nitrophenyl moiety, can provide a signaling mechanism upon analyte binding.

Although specific research detailing this compound as a chemodosimeter or chemo-sensor is not widely available, the principles of sensor design suggest its potential. For example, lanthanide complexes are known for their sharp and long-lived luminescence, which can be sensitized by an organic ligand. A bipyridine ligand functionalized with a nitrophenyl group could act as an "antenna" to absorb light and transfer the energy to a coordinated lanthanide ion, leading to sensitized emission. The interaction with an analyte could perturb this process, resulting in a change in the luminescence signal. Luminescent sensors for the detection of nitrophenols themselves have been developed using lanthanide-based frameworks, underscoring the relevance of the nitroaromatic motif in sensing applications. researchgate.net

The sensing mechanism in such systems often relies on changes in fluorescence or color upon interaction with the target analyte. For instance, the coordination of a metal ion to the bipyridine unit can alter the electronic structure of the entire molecule, leading to a change in its absorption or emission spectrum. This can manifest as a visible color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorimetric sensing). While there are numerous examples of bipyridine-based sensors for various analytes, specific data on the performance of this compound in this capacity, including selectivity and sensitivity towards specific analytes, is not extensively reported. However, related research on the use of bipyridine-capped nanoparticles for the hydrolysis of bis(4-nitrophenyl) phosphate (B84403) demonstrates the utility of the bipyridine and nitrophenyl motifs in molecular recognition and catalysis. rsc.org

Components in Electrochromic and Thermochromic Materials

Electrochromic materials change their color in response to an applied electrical potential, while thermochromic materials change color with temperature. The redox activity of the bipyridine unit, particularly in its quaternized form (viologens), is the basis for many electrochromic systems. researchgate.netscispace.com

There is a lack of specific studies on the electrochromic or thermochromic properties of this compound itself. However, research on related 4,4'-bipyridinium salts (viologens) shows that these compounds can exhibit multicolor electrochromism. researchgate.netresearchgate.net The substitution pattern on the bipyridine rings plays a crucial role in determining the color and stability of the different redox states. The electron-withdrawing nitro group in this compound would be expected to significantly influence its redox potentials and, consequently, the colors of its reduced and oxidized forms if it were to be used in an electrochromic device. Similarly, for thermochromic applications, the material would need to undergo a color change in response to temperature, a property that has been observed in some bipyridine-containing supramolecular systems, but not specifically reported for this compound. researchgate.netgoogle.com

Integration in Molecular Switches and Logic Gates

The unique electronic properties of this compound, particularly the presence of the electron-withdrawing nitro group, make it a compelling candidate for integration into molecular switches and logic gates. Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, heat, or a change in electrochemical potential. This switching behavior is often accompanied by a change in the molecule's physical properties, such as its color, fluorescence, or conductivity.

The integration of a nitro group, as in this compound, is known to significantly influence the electronic structure of the bipyridine core. Studies on a series of mono- and di-nitro-substituted 2,2'-bipyridines have shown that the nitro group lowers the energy of the lowest unoccupied molecular orbital (LUMO). nih.gov This is a critical factor for redox-based molecular switches, where the switching mechanism involves the addition or removal of electrons. The electron-accepting nature of the nitrophenyl group would facilitate the reduction of the bipyridine moiety, suggesting that this compound could function as a redox-switchable component in a larger supramolecular assembly.

The operation of such a switch could be envisioned as follows: in its neutral state, the molecule would possess certain optical and electronic properties. Upon electrochemical or chemical reduction, an electron would be accepted, primarily localized on the nitrophenyl-bipyridine framework, leading to a new state with altered properties (e.g., a change in color or fluorescence). This process could be reversed by oxidation, returning the molecule to its original state.

Molecular logic gates, which perform logical operations based on molecular-level inputs, are a natural extension of molecular switches. By designing molecules with multiple input sites, various logic gates such as AND, OR, and XOR can be constructed. For this compound, the bipyridine unit can act as a binding site for metal ions (an input), while the nitrophenyl group's redox state could serve as another input. The output could be a change in the system's fluorescence or absorbance. For example, a system could be designed where a specific optical output is only produced when both a metal ion is bound to the bipyridine core AND the nitro group is in a specific redox state, thus functioning as an AND logic gate.

Application in Redox-Active Polymers and Gels

The incorporation of redox-active moieties into polymer and gel structures is a rapidly advancing field, with applications ranging from energy storage to smart materials. The compound this compound is a promising monomer for the synthesis of such redox-active materials due to its inherent electrochemical activity and the polymerizable nature of the bipyridine unit.

Redox-active polymers are macromolecules that can undergo reversible oxidation and reduction reactions. This property makes them suitable for applications such as electrochromic devices, sensors, and as active materials in rechargeable batteries. Bipyridine-based polymers have been explored for energy storage in redox flow batteries, where the bipyridine unit serves as the redox-active group. digitellinc.com

Theoretical studies have highlighted the potential of 2,2'-bipyridine derivatives in organic flow batteries, with a key finding being that functionalization with electron-withdrawing groups, such as nitro groups, increases the redox potential of the molecule. researchgate.net This is advantageous for creating high-voltage battery materials. The study identified molecules with nitro-based functional groups as particularly promising candidates for negative redox-active materials in organic flow batteries. researchgate.net This strongly suggests that a polymer derived from this compound could exhibit favorable redox properties for energy storage applications.

The electrochemical properties of nitro-substituted bipyridines have been investigated, providing insight into their redox behavior. The presence of the nitro group makes the compound easier to reduce. A polymer incorporating the this compound unit could therefore be expected to have a well-defined and accessible reduction potential, making it suitable for use as an n-type material in organic electronic devices.

The synthesis of such a polymer could be achieved through various polymerization techniques, where the this compound unit is either part of the polymer backbone or attached as a pendant group. The resulting polymer would possess a high density of redox-active sites, which is crucial for achieving high charge storage capacity.

Redox-active gels are cross-linked polymer networks that can swell in a solvent and exhibit redox activity. These materials can undergo reversible changes in their volume, shape, or color in response to a redox stimulus. A gel incorporating this compound could be designed to swell or shrink upon the reduction or oxidation of the nitrophenyl-bipyridine units. This could be utilized in applications such as drug delivery systems, where the release of an encapsulated substance is triggered by an electrochemical signal. Furthermore, the bipyridine units within the gel network could chelate metal ions, leading to the formation of metallo-supramolecular gels with interesting catalytic or sensing properties.

Catalysis and Reactivity Studies

Homogeneous Catalysis: Metal-Organic Frameworks (MOFs) and Coordination Polymers

While direct studies incorporating 4-(4-Nitrophenyl)-2,2'-bipyridine into Metal-Organic Frameworks (MOFs) and coordination polymers for catalytic applications are not extensively documented, the broader class of bipyridine-based ligands is fundamental to the construction of these materials. The functionalization of bipyridine ligands plays a crucial role in tuning the properties of the resulting frameworks. The introduction of a nitrophenyl group, as in this compound, can influence the electronic properties and porosity of the MOF, potentially enhancing its catalytic activity. Bipyridine-containing MOFs have been successfully employed as platforms for single-site solid catalysts after post-synthetic metalation. acs.org

Coordination polymers constructed with bipyridine analogues and various metal ions have shown diverse structural motifs and functionalities. nih.gov The specific electronic properties imparted by the 4-nitrophenyl substituent in this compound could lead to the formation of coordination polymers with interesting catalytic capabilities. For instance, mixed-ligand coordination polymers have demonstrated photocatalytic activity. nih.gov

Role in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Bipyridine ligands are integral to many palladium-catalyzed cross-coupling reactions. While specific catalytic data for this compound in this context is limited, the principles of related systems provide valuable insights.

Suzuki-Miyaura Coupling: Palladium complexes with bipyridine-functionalized MOFs have been shown to be efficient and recyclable catalysts for the Suzuki-Miyaura cross-coupling reaction. rsc.org The synthesis of aryl-substituted thiophenes, including a 2-(4-nitrophenyl)-thiophene derivative, has been achieved through Suzuki-Miyaura coupling, highlighting the utility of this reaction for creating molecules with similar structural motifs. youtube.com The reaction conditions for Suzuki-Miyaura couplings can be mild, and the methodology has a broad scope, accommodating various functional groups. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov The efficiency of this reaction can be influenced by the ligand environment around the palladium center. Bipyridine-based ligands have been employed in Sonogashira couplings. The electronic effect of the nitro group in this compound could impact the catalytic cycle of the Sonogashira reaction.

A summary of representative cross-coupling reactions where bipyridine ligands are employed is presented in the table below.

Cross-Coupling ReactionCatalyst SystemSubstratesProduct Type
Suzuki-MiyauraPd-complex with bipyridine-functionalized MOFAryl halides, boronic acidsBiaryls
HeckPalladium complexes with phosphine (B1218219) ligandsUnsaturated halides, alkenesSubstituted alkenes
SonogashiraPalladium catalyst, Copper(I) co-catalystTerminal alkynes, aryl/vinyl halidesAryl/vinyl-substituted alkynes

Photocatalysis and Energy Conversion Applications (e.g., CO2 Reduction, Water Splitting)

The photophysical properties of bipyridine metal complexes make them promising candidates for photocatalytic applications, including the conversion of solar energy into chemical fuels.

CO2 Reduction: Rhenium(I) bipyridine complexes are well-studied photocatalysts for the reduction of carbon dioxide. The catalytic performance can be tuned by modifying the bipyridine ligand. rsc.org Electron-donating or -withdrawing substituents on the bipyridine ring influence the energy of the metal-to-ligand charge transfer (MLCT) excited state and the redox potentials of the complex, thereby affecting the efficiency and selectivity of CO2 reduction. acs.org While specific studies on this compound in this application are not prevalent, the strong electron-withdrawing nature of the nitro group would significantly impact the electronic structure of its metal complexes.

Water Splitting: Photocatalytic water splitting to produce hydrogen is a key area of renewable energy research. While there is no direct evidence of this compound being used for this purpose, related bipyridine-capped copper(II) complexes have been investigated for photo-enhanced hydrolysis, a reaction relevant to understanding charge transfer processes in photocatalysis. rsc.org The design of efficient photocatalyst sheets for water splitting often involves complex heterostructures, and the specific ligands used can play a role in optimizing performance. mdpi.com

Electrocatalysis: Redox-Mediated Transformations

The electrochemical properties of metal complexes containing this compound are of interest for electrocatalytic applications. The nitro group is a redox-active moiety, and its presence can facilitate electron transfer processes.

Complexes of bipyridine derivatives are known to act as electrocatalysts for CO2 reduction. For instance, binuclear copper complexes with phosphino-bipyridyl ligands have been shown to electrocatalytically reduce CO2 to CO and carbonate. ucsd.edu The redox potentials of such complexes are crucial for their catalytic activity. The electronic structure of nitro-substituted bipyridines and their platinum complexes has been studied, revealing that the nitro group significantly influences the lowest unoccupied molecular orbital (LUMO), which is important for accepting electrons. nih.gov

Asymmetric Catalysis and Chiral Ligand Design

The development of chiral bipyridine ligands is a significant area of research in asymmetric catalysis. rsc.org The C2-symmetry of many chiral bipyridine ligands allows for effective stereocontrol in a variety of metal-catalyzed reactions.

While there are no specific reports on the use of a chiral derivative of this compound in asymmetric catalysis, the synthesis of enantiopure bipyridines and their N-oxide derivatives has been demonstrated to be useful in reactions such as the asymmetric aminolysis of epoxides and the allylation of aldehydes. nih.gov The introduction of a nitrophenyl group onto a chiral bipyridine scaffold could potentially lead to new catalysts with unique stereoselective properties. The field of asymmetric synthesis continually seeks novel chiral ligands to address challenges in producing enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. nih.gov

Reactivity Studies as a Nucleophile or Electrophile

The reactivity of this compound is dictated by the interplay of the electron-deficient nitrophenyl ring and the potentially nucleophilic pyridine (B92270) rings.

As a Nucleophile: The nitrogen atoms of the bipyridine core possess lone pairs of electrons, making them potential nucleophiles. However, the strong electron-withdrawing effect of the nitro group on the attached phenyl ring, and to a lesser extent on the bipyridine system, reduces the nucleophilicity of the pyridine nitrogen atoms compared to unsubstituted bipyridine. Nucleophilic addition reactions are fundamental in organic chemistry, and the reactivity of the carbonyl group is a classic example of electrophilicity. masterorganicchemistry.com

As an Electrophile: The nitrophenyl group makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution, although the nitro group itself is not typically a leaving group. More significantly, the pyridine rings, especially the one bearing the nitrophenyl substituent, are activated towards nucleophilic attack due to the electron-withdrawing nature of the substituent. Electrophilic aromatic substitution reactions, on the other hand, would be disfavored on the nitrophenyl ring. youtube.com The photochemistry of related 4-(nitrophenyl)-dihydropyridines involves intramolecular electron transfer from the dihydropyridine (B1217469) ring (a good electron donor) to the nitrophenyl moiety (a good electron acceptor). nih.gov This highlights the electrophilic character of the nitro-substituted aromatic ring.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(4-nitrophenyl)-2,2'-bipyridine, DFT calculations are crucial for understanding its reactivity, stability, and electronic properties.

DFT studies have been employed to analyze a series of mono- and di-nitro-substituted 2,2'-bipyridine (B1663995) compounds. nih.gov These investigations focus on the impact of the nitro group's position on the low-lying acceptor molecular orbitals, which are key in charge transfer transitions. nih.gov

In the case of 4-nitro-substituted 2,2'-bipyridines, the Lowest Unoccupied Molecular Orbital (LUMO) is largely localized on the nitropyridyl portion of the molecule. nih.gov This localization is a significant factor in the electronic behavior of the compound. When complexed with metals like platinum, there is a small but notable shift of electron density from the nitro groups. nih.gov The 4- and 4'-substituted derivatives, such as this compound, allow for the greatest overlap with metal valence orbitals in the LUMO, which is a critical aspect for its coordination chemistry and the properties of its metal complexes. nih.gov

The charge distribution is a key aspect of the electronic structure. In related porphyrazine complexes, DFT calculations have shown that the charge on metal atoms can be around +2.2 e, with the ligand carrying a negative charge that varies depending on the specific structure. nih.gov While this is a different class of molecules, it illustrates the type of detailed charge analysis that DFT can provide. For instance, the presence of electron-withdrawing groups like the nitro group in this compound significantly influences the electron density distribution across the molecule. nih.gov

Table 1: Calculated Electronic Properties of Nitro-Substituted Bipyridines from DFT Studies

PropertyFinding for 4-Nitro-Substituted BipyridinesSignificance
LUMO Localization Primarily localized on the NO₂-pyridyl moiety. nih.govInfluences the molecule's role in charge transfer processes.
Electron Density in Metal Complexes Minor shift of electron density from the nitro groups upon complexation with {PtCl₂}. nih.govAffects the electronic and reactive properties of the metal complex.
Orbital Overlap 4-substituted derivatives provide the greatest overlap with metal valence orbitals in the LUMO. nih.govEnhances interaction with metal centers, impacting the stability and properties of coordination compounds.

Time-Dependent DFT (TD-DFT) for Excited State Predictions and Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for modeling the excited-state properties of molecules. nsf.govnih.gov It allows for the prediction of photophysical behaviors such as UV-vis absorption, fluorescence, and phosphorescence. nsf.govnih.gov

For a molecule like this compound, TD-DFT calculations can predict its electronic absorption spectrum by calculating the energies of vertical excitations from the ground state to various excited states. The methodology involves solving a set of equations to obtain molecular excitation energies and oscillator strengths, which correspond to the intensity of the absorption peaks. nsf.govnih.gov

The presence of the nitro group, an electron-withdrawing group, is expected to significantly influence the photophysical properties. In related systems, such as rhenium complexes with nitro-appended ligands, the nitro group lowers the energy of the metal-to-ligand charge transfer (MLCT) state. nottingham.ac.uk For this compound, TD-DFT would likely predict low-lying excited states with significant charge-transfer character, where electron density moves from the bipyridine or phenyl moiety to the nitrophenyl group upon photoexcitation. This is crucial for applications in areas like photosensitization and optoelectronics.

Table 2: Predicted Photophysical Properties of this compound using TD-DFT

Photophysical PropertyPredicted BehaviorUnderlying Mechanism
UV-Vis Absorption Strong absorption bands in the UV and possibly visible regions.π-π* transitions within the aromatic system and intramolecular charge transfer (ICT) transitions.
Excited State Character Low-lying excited states with significant charge-transfer character.Electron density shifts from the bipyridine/phenyl part to the electron-withdrawing nitrophenyl group.
Deactivation Pathways Potential for both radiative (fluorescence) and non-radiative decay.The nature of the lowest excited state (e.g., ¹ICT vs. ³π-π*) will determine the dominant decay pathway.

Molecular Dynamics Simulations and Conformation Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. pitt.edu These simulations provide detailed information about the conformational landscape and flexibility of a molecule like this compound. nih.govmdpi.com

An MD simulation of this molecule would involve placing it in a simulated environment, such as a solvent box, and calculating the forces between atoms using a force field. nih.gov By integrating Newton's equations of motion, the trajectory of the molecule can be followed over time, revealing its dynamic behavior. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties. mdpi.com For this compound, QSPR models could be developed to predict properties such as solubility, toxicity, or its performance in a specific application, based on a set of calculated molecular descriptors. researchgate.netmdpi.com

The process of building a QSPR model involves several steps:

Data Collection : Gathering a dataset of molecules with known property values.

Descriptor Calculation : Calculating a variety of molecular descriptors for each molecule. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Building : Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to the property of interest. mdpi.com

Model Validation : Assessing the predictive power of the model using internal and external validation techniques.

For this compound, a QSPR model could be part of a larger study on substituted bipyridines to predict, for example, their binding affinity to a particular metal ion or their efficiency as a ligand in a catalytic reaction.

Force Field Development for Molecular Simulations

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms in molecular mechanics and molecular dynamics simulations. carlssonlab.orgumn.edu While general-purpose force fields like AMBER or CHARMM exist, developing a specific force field for a novel molecule like this compound can lead to more accurate simulation results. researchgate.netnih.gov

The development of a force field for this compound would involve:

Parameterization of Bonded Terms : Determining equilibrium bond lengths, bond angles, and dihedral angles, as well as the force constants for these terms. This is often done by fitting to high-level quantum mechanics calculations or experimental data (e.g., from X-ray crystallography or vibrational spectroscopy).

Parameterization of Non-Bonded Terms :

Van der Waals Parameters : These are typically taken from existing force fields but may be refined by fitting to experimental data like liquid densities and heats of vaporization for similar small molecules.

Partial Atomic Charges : These are crucial for describing the electrostatic interactions. They are usually derived from quantum mechanics calculations by fitting to the electrostatic potential (ESP) of the molecule. For this compound, the polar nitro group and the aromatic rings will require careful charge parameterization.

A well-parameterized force field is essential for conducting reliable molecular dynamics simulations to study the conformational dynamics and intermolecular interactions of this compound.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing substituted bipyridines exist, future research will likely focus on creating more efficient, practical, and high-yielding routes. scielo.br Current methods for producing derivatives can suffer from low yields, necessitating improvement. scielo.br Research into novel synthetic strategies could explore palladium-catalyzed homo-coupling reactions, which have been investigated for other substituted 2,2'-bipyridines. elsevierpure.com The efficiency of these reactions could be optimized by evaluating different palladium catalysts, such as palladium(0) versus palladium(II) complexes, and by exploring the effects of various electron-donating or -withdrawing groups on the pyridine (B92270) rings. elsevierpure.com

Furthermore, improving the synthesis of key precursors, such as 4,4'-dinitro-2,2'-bipyridine-N,N'-dioxide, is crucial. scielo.br Inspired by the high-yield nitration of pyridine-N-oxide, applying optimized conditions, like adjusting the molar ratio of the sulfonitric solution, could significantly enhance the production of such precursors. scielo.br The development of one-pot synthesis methods, similar to those used for other N-arylated compounds, could also streamline the production process, making it more time- and cost-effective. cscanada.net Future work should also aim to minimize the use of hazardous reagents and simplify purification steps, possibly through techniques like acidic extraction or sublimation. elsevierpure.com

Exploration of Advanced Multicomponent Systems and Hybrid Materials

An exciting frontier for 4-(4-nitrophenyl)-2,2'-bipyridine is its incorporation into advanced multicomponent systems and hybrid materials. These systems can exhibit synergistic properties that surpass those of the individual components. A significant area of opportunity lies in creating hybrid materials by attaching metal complexes of the bipyridine ligand to nanoparticles. For instance, research has shown that a Cu(II) bipyridine complex, when covalently attached to gold nanoparticles (AuNPs), exhibited a 1000-fold enhancement in the photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate (B84403) compared to the unsupported complex. rsc.org Future studies could explore the use of this compound in similar plasmonic nanoparticle systems, potentially leading to highly efficient and light-controllable catalysts or sensors. rsc.org

The creation of sophisticated coordination complexes is another promising direction. Bipyridine derivatives are valuable ligands for synthesizing new transition-metal complexes with metals like palladium(II), ruthenium(II), and iron(II). nih.gov Research could focus on designing heteroleptic complexes, where this compound is paired with other functional ligands on the same metal center. nih.gov These multicomponent systems could be tailored for specific applications, ranging from synthetic photovoltaics to novel therapeutic agents with anticancer activity. elsevierpure.com The study of their structural and electronic properties will be key to unlocking their full potential.

Bio-Inspired Applications and Biomimetic Systems

The structural motifs within this compound make it an ideal candidate for developing bio-inspired and biomimetic systems. These systems aim to mimic the function of natural biological molecules and assemblies to perform specific tasks. nih.gov A major application is in the design of functional mimics of metalloenzymes. rsc.org For example, copper-bipyridine complexes have been used to create systems that mimic the hydrolytic action of phosphatases. rsc.org By using this compound as a ligand, researchers could develop novel catalysts for phosphate ester hydrolysis, a reaction of significant biological importance.

Another emerging area is the use of bipyridine-mediated reactions for controlled therapeutic activation. Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful tool. Research on 4,4'-bipyridine (B149096) has demonstrated its ability to mediate the reduction of aromatic nitro groups to activate prodrugs within cellular environments. nih.gov This suggests a compelling future direction for this compound, where its nitro group could serve as a trigger, activated by a specific stimulus for targeted therapy. nih.gov Furthermore, incorporating this compound into biomimetic nanocarriers, such as those coated with cell membranes, could enhance biocompatibility and enable targeted drug delivery for treating diseases like arthritis or cancer. nih.gov

Machine Learning Approaches in Compound Design and Property Prediction

As the library of known 2,2'-bipyridine (B1663995) derivatives and their properties expands, machine learning (ML) and computational approaches present a significant opportunity to accelerate discovery. nih.gov Future research can leverage existing data on the biological activities and physicochemical properties of related compounds to build predictive models. For example, quantitative structure-activity relationship (QSAR) models could be developed to predict the anticancer efficacy of new this compound derivatives against specific cell lines, such as hepatocellular carcinoma (HepG2) cells. nih.gov

This computational screening would allow for the virtual testing of thousands of potential structures, prioritizing the most promising candidates for chemical synthesis and experimental validation. nih.govnih.gov This approach saves considerable time and resources compared to traditional trial-and-error synthesis. ML models could also be trained to predict other key properties, such as catalytic activity, photophysical characteristics, or binding affinity to specific metal ions or biological targets. nih.gov By integrating bioinformatics and cheminformatics, researchers can move towards a more rational design of novel compounds based on this compound with tailored functionalities. nih.gov

Integration into Nanoscale Devices and Nanoscience Applications

The integration of this compound into nanoscale devices represents a cutting-edge research direction with transformative potential. Nanoscience applications leverage the unique phenomena that occur at the nanoscale, and this compound's properties make it a valuable building block. A key application is in the development of photo-responsive nanosystems. rsc.org Research has demonstrated that attaching a copper-bipyridine complex to 10 nm gold nanoparticles creates a system where catalytic activity can be dramatically enhanced by light irradiation. rsc.org Future work could focus on integrating this compound into similar plasmonic nanostructures to create light-switchable catalysts or sensors. The nitro group could also be used as a photoactive component or an infrared reporter in such systems.

Furthermore, this compound could be incorporated into various nanomedicine platforms for diagnostics and therapeutics. nih.gov By functionalizing nanoparticles (e.g., liposomes, polymer nanoparticles, or mesoporous silica) with this compound or its metal complexes, targeted drug delivery vehicles could be engineered. nih.gov These nanocarriers could be designed to respond to specific biological triggers, releasing a therapeutic payload in a controlled manner. The development of such intelligent nanoscale devices could lead to more effective and personalized treatments for a range of diseases. nih.gov

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